2-(1-Phenyl-propylamino)-ethanol

Description

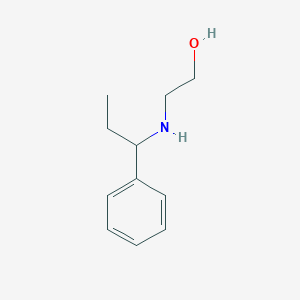

Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylpropylamino)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-11(12-8-9-13)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVPCGOQMHDTDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 1 Phenyl Propylamino Ethanol and Analogous Structures

Conventional Organic Synthesis Approaches to Aminoethanol and Phenylpropylamine Cores

Conventional methods for synthesizing the foundational components of 2-(1-phenyl-propylamino)-ethanol rely on well-understood and widely applicable reaction classes. These include reductive amination, carbon-carbon bond formation, and various functional group interconversions.

Reductive Amination Protocols for N-Alkylation

Reductive amination is a cornerstone for forming the crucial C-N bond in the target molecule. This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the desired amine. pearson.commdma.ch

A common route to this compound involves the reaction of phenylacetone (B166967) (1-phenyl-2-propanone) with ethanolamine (B43304). This reaction proceeds via an imine intermediate which is subsequently reduced. A variety of reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. google.com Catalytic hydrogenation is often carried out using catalysts like Raney Nickel or platinum oxide under a hydrogen atmosphere. mdma.ch The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reaction. For instance, using an excess of the amine can favor the formation of the primary amine and reduce the occurrence of secondary amine byproducts. mdma.ch

Carbon-Carbon Bond Formation Strategies (e.g., Alkylation, Grignard Reactions)

The synthesis of the 1-phenylpropyl moiety often utilizes carbon-carbon bond-forming reactions. Grignard reactions are particularly useful for this purpose. For example, 1-phenyl-1-propanol (B1198777) can be synthesized by reacting benzaldehyde (B42025) with ethylmagnesium bromide. chegg.comchegg.comyoutube.com This reaction forms a new carbon-carbon bond and creates a secondary alcohol. The resulting alcohol can then be further functionalized to introduce the amino group.

Alkylation reactions also play a role in constructing the target molecule. For instance, ethanolamine can be N-alkylated with a suitable 1-phenylpropyl halide. nii.ac.jpwikipedia.org However, controlling the degree of alkylation can be challenging, as the product amine is often more nucleophilic than the starting amine, leading to the formation of polyalkylated byproducts. nii.ac.jpalmerja.com To circumvent this, strategies such as using a large excess of the amine or employing protecting groups on the amine can be used to favor monoalkylation. chemrxiv.orggoogle.com

Functional Group Interconversions (e.g., Hydrolysis, Rearrangements, Oxidation-Reduction Sequences)

Functional group interconversions (FGIs) are essential for manipulating molecules and introducing the desired functionality. ub.edufiveable.mesolubilityofthings.com For example, an alcohol group can be converted to a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution with an amine. vanderbilt.edu Conversely, a nitrile can be reduced to a primary amine, or an amide can be reduced to an amine. almerja.com Oxidation-reduction sequences can also be employed to alter the structure and reactivity of intermediates. For example, a secondary alcohol can be oxidized to a ketone, which can then undergo reductive amination. pearson.com

Application of Specific Named Reactions (e.g., Mitsunobu Reaction, Wittig Reaction, Ritter Reaction, Curtius Rearrangement)

Several named reactions are applicable to the synthesis of the building blocks of this compound.

Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including amines, with inversion of stereochemistry. wikipedia.org It involves the use of triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). scribd.comorganic-synthesis.com This reaction can be used for the N-alkylation of an amine with an alcohol, providing a powerful tool for creating the C-N bond. researchgate.net

Wittig Reaction: The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones. askfilo.combartleby.com For instance, 1-phenylpropene, a potential precursor, can be synthesized by reacting benzaldehyde with an appropriate phosphonium (B103445) ylide. askfilo.com This alkene can then be further functionalized to introduce the amino and alcohol groups.

Ritter Reaction: The Ritter reaction provides a route to N-substituted amides from alcohols or alkenes and a nitrile in the presence of a strong acid. ias.ac.infiveable.me The resulting amide can then be hydrolyzed or reduced to the corresponding amine. rsc.org This reaction offers a way to introduce the nitrogen functionality into the molecule. thieme-connect.com

Curtius Rearrangement: The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to a primary amine. nih.govrsc.orgwikipedia.org This reaction starts from a carboxylic acid, which is converted to an acyl azide. libretexts.orgorganic-chemistry.org This method provides an alternative pathway to introduce the amine group.

Metal-Catalyzed Reaction Methodologies (e.g., Palladium-driven arylation, Rhodium-catalyzed hydrogenation)

Modern synthetic chemistry heavily relies on metal-catalyzed reactions to form bonds efficiently and selectively.

Palladium-driven arylation: Palladium catalysts are widely used for the formation of C-N bonds, particularly in the N-arylation of amines (Buchwald-Hartwig amination). researchgate.netbeilstein-journals.orgrsc.org While this is more commonly used for attaching an aryl group to a nitrogen, related palladium-catalyzed methodologies can be adapted for the N-alkylation of amines.

Rhodium-catalyzed hydrogenation: Rhodium complexes are excellent catalysts for the hydrogenation of various functional groups. researcher.life Rhodium-catalyzed asymmetric hydrogenation is particularly important for the synthesis of chiral molecules. acs.orgresearchgate.netnih.gov This method can be used to reduce a C=C or C=N double bond enantioselectively, establishing a specific stereocenter in the molecule.

Asymmetric and Chiral Synthesis of Optically Active Aminoethanol Derivatives

The synthesis of specific stereoisomers of this compound requires asymmetric synthesis or chiral resolution techniques. Asymmetric hydrogenation, as mentioned above, is a powerful tool for this purpose. Chiral catalysts, often containing rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, can direct the hydrogenation of a prochiral substrate to produce a single enantiomer in high excess. acs.orgresearchgate.netnih.gov

Another approach is the use of chiral auxiliaries. A chiral auxiliary can be attached to the molecule, directing a subsequent reaction to occur from a specific face, thereby creating a new stereocenter with a predictable configuration. The auxiliary is then removed in a later step.

Chiral resolution is a classical method where a racemic mixture of the final compound or an intermediate is reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by techniques like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

Biocatalytic Transformations and Enzymatic Synthesis

Biocatalysis offers a green and efficient alternative to traditional chemical methods for synthesizing chiral amino alcohols like this compound. researchgate.net Enzymes such as alcohol dehydrogenases (ADHs), transaminases (TAs), and carboligases are employed in multi-step, one-pot cascade reactions to achieve high stereoselectivity. rsc.orgresearchgate.netuniovi.es

One notable strategy involves a two-step biocatalytic sequence. researchgate.net This process can start with a benzoin-type condensation catalyzed by an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR), followed by a transamination step mediated by either an (S)- or (R)-selective amine transaminase (ATA). researchgate.net This method has been shown to produce (1S)-nor(pseudo)ephedrine analogues with good yields and high diastereo- and enantiomeric excesses. researchgate.net

Another approach combines ω-transaminases with alcohol dehydrogenases. rsc.org For instance, starting from 1-phenylpropane-1,2-dione, the combination of an (S)-selective transaminase from Chromobacterium violaceum (Cv-(S)TA) and an (S)-selective alcohol dehydrogenase from Lactobacillus brevis (LbADH) can yield (1S,2S)-norpseudoephedrine with an enantiomeric excess (ee) of over 98% and a diastereomeric excess (de) of over 99%. rsc.orgrsc.orguni-duesseldorf.de Similarly, combining a highly (R)-selective carboligase with either an (S)- or (R)-selective ω-transaminase can produce (1R,2R)-norpseudoephedrine and (1R,2S)-norephedrine in high optical purity (ee >99% and de >98%). rsc.org

Lyophilized whole cells of microorganisms like Saccharomyces cerevisiae can also be utilized as biocatalysts. rsc.orgrsc.org While being a cost-effective option, using purified enzymes often results in higher optical purities. rsc.orgrsc.org Saccharomyces cerevisiae is a notable host for the heterologous production of phenolic compounds and can be engineered to produce precursors for phenylpropanoid synthesis. mdpi.comnih.govnih.gov Yeast-mediated reductions have been explored for synthesizing precursors of various pharmaceuticals, including phenylpropanolamine. google.com

| Enzyme Combination | Starting Material | Product | Stereoselectivity |

| (S)-selective Ao:DCPIP OR & (S)- or (R)-selective ATA | Benzaldehyde/Pyruvate (B1213749) | (1S)-Nor(pseudo)ephedrine analogues | Good de and ee |

| Cv-(S)TA & LbADH | 1-Phenylpropane-1,2-dione | (1S,2S)-Norpseudoephedrine | >98% ee, >99% de rsc.orgrsc.org |

| (R)-selective Carboligase & (S)- or (R)-selective ω-TA | Benzaldehyde/Pyruvate | (1R,2R)-Norpseudoephedrine / (1R,2S)-Norephedrine | >99% ee, >98% de rsc.org |

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com Norephedrine (B3415761) and its derivatives themselves are frequently used as chiral auxiliaries in various asymmetric syntheses. sigmaaldrich.comresearchgate.net

The general principle involves attaching a chiral auxiliary to a substrate, performing an asymmetric synthesis step, and then cleaving the auxiliary to yield the enantiomerically enriched product. sigmaaldrich.com For instance, ephedra compounds and their N-substituted derivatives have been widely used as chiral auxiliaries in the asymmetric alkylation of enolates derived from their corresponding N-acyl or O-acyl derivatives. ingentaconnect.com Studies have shown that pseudoephedrines are often more effective than ephedrines as chiral auxiliaries in these reactions. ingentaconnect.com The use of N,N-disubstituted norephedrine esters has been recommended for aldol (B89426) reactions with aromatic and aliphatic aldehydes. ingentaconnect.com

The development of polymer-supported chiral auxiliaries, such as those based on the Evans oxazolidin-2-one, aims to simplify purification and recycling processes. bath.ac.uk

Enantioselective Catalysis

Enantioselective catalysis utilizes chiral catalysts to produce a chiral product from a prochiral substrate. This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomer.

Metal Catalysts: Transition metal catalysts, particularly those based on platinum, rhodium, and copper, have been effectively used in the enantioselective synthesis of this compound and its analogs. mdpi.comfrontiersin.org

Platinum (Pt): Platinum on carbon (Pt/C) is a versatile catalyst for hydrogenation reactions. sigmaaldrich.com Ceria-zirconia-supported platinum catalysts have shown high efficiency in the hydrogenation of oximes to primary amines under ambient conditions. mdpi.com

Rhodium (Rh): Chiral rhodium complexes, such as (R,R)- or (S,S)-Cp*RhCl(TsDPEN), are effective for the asymmetric transfer hydrogenation of cyclic sulfamidate imines derived from 1-hydroxy-1-phenyl-propan-2-one. researchgate.net This method, using a formic acid/triethylamine mixture as the hydrogen source, yields all four enantiomers of norephedrine and norpseudoephedrine (B1213554) with high stereoselectivity. researchgate.net

Copper (Cu): Copper-catalyzed enantioselective carboamination of unactivated alkenes can be used to form N-heterocycles, which can be precursors to chiral amino alcohols. frontiersin.org

The combination of metal catalysis with biocatalysis in chemoenzymatic cascades is a promising strategy. For example, a gold(I)-catalyzed hydration of an alkyne can be coupled with an enzymatic reduction or amination step to produce chiral amino alcohols. uniovi.es

| Catalyst System | Reaction Type | Substrate | Product Stereoisomers |

| (R,R)- or (S,S)-Cp*RhCl(TsDPEN) | Asymmetric Transfer Hydrogenation | Cyclic sulfamidate imine of 1-hydroxy-1-phenyl-propan-2-one | All four enantiomers of norephedrine and norpseudoephedrine researchgate.net |

| Pt/CeO2-ZrO2 | Hydrogenation | Oximes | Primary Amines mdpi.com |

| Gold(I) / ADH or TA | Hydration / Reduction or Amination | Alkynes | Chiral Amino Alcohols uniovi.es |

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to preferentially form one diastereomer over others. When a molecule contains two or more stereocenters, controlling the relative configuration is crucial. In the context of this compound, this involves controlling the stereochemistry at both the C1 and C2 positions.

Many of the methods described in the previous sections, such as biocatalytic and chiral auxiliary-mediated syntheses, are inherently diastereoselective. For example, the enzymatic cascade combining a carboligase and a transaminase can produce (1R,2R)-norpseudoephedrine and (1R,2S)-norephedrine with high diastereomeric purity (de >98%). rsc.org Similarly, chiral auxiliaries guide the formation of a specific diastereomer during the reaction, which, upon removal of the auxiliary, yields an enantiomerically enriched product. ingentaconnect.com

Optical Resolution Techniques

Optical resolution is a traditional yet widely used method for separating enantiomers from a racemic mixture. researchgate.net This technique is particularly relevant on an industrial scale. researchgate.net

A common approach is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. researchgate.netlibretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by crystallization. researchgate.netrsc.org After separation, the desired enantiomer of the amine is liberated from the salt. libretexts.org

Chiral acids frequently used as resolving agents include:

Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid) google.com

Mandelic acid sigmaaldrich.com

Malic acid researchgate.net

Dehydroabietic acid rsc.org

(S)-mandelic acid sigmaaldrich.com

(-)-N-(3,5-dinitrobenzoyl)-α-phenylglycine acid googleapis.com

For instance, racemic 2-amino-1-phenylpropanol can be resolved by forming a salt with the mono alkali metal salt of a tartaric acid ester in a two-phase system. google.com Another example is the use of (-)-norephedrine itself as a resolving agent in the synthesis of other chiral compounds. sigmaaldrich.com The choice of solvent can significantly influence the efficiency of the resolution process. rsc.org

Synthesis of this compound Derivatives and Structural Analogs

Strategies for N-Substitution and Derivatization

The derivatization of the amino group in this compound is often performed for analytical purposes or to synthesize new structural analogs with potentially different biological activities.

For gas chromatographic analysis, derivatization is a common step to improve the volatility and thermal stability of the analyte. asianpubs.orgasianpubs.org Ethyl chloroformate (ECF) and methyl chloroformate are effective derivatizing reagents for norephedrine and its related compounds, forming carbamates that are readily analyzed by GC. asianpubs.orgasianpubs.orgojp.gov Another reagent used for chiral derivatization is (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), which allows for the enantiomeric determination of ephedrines and norephedrines by GC-MS. nih.gov For HPLC analysis, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-isothiocyanate (GITC) can be used as a pre-column chiral derivatization reagent.

Synthetically, N-substitution can be achieved through various reactions. For example, N-acyl derivatives can be prepared for use in chiral auxiliary-mediated synthesis. ingentaconnect.com The synthesis of N-pyrrolidinyl norephedrine (NPNE), an effective chiral auxiliary, demonstrates a specific N-substitution. mdpi.com

| Derivatizing Reagent | Analytical Method | Purpose |

| Ethyl Chloroformate (ECF) | Gas Chromatography (GC) | Formation of carbamates for improved analysis asianpubs.orgasianpubs.org |

| Methyl Chloroformate | Gas Chromatography (GC) | Formation of carbamates ojp.gov |

| (-)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enantiomeric determination nih.gov |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-isothiocyanate (GITC) | High-Performance Liquid Chromatography (HPLC) | Chiral separation |

Methods for Aromatic Ring Functionalization and Substitution

The phenyl group of this compound is a prime target for functionalization to modulate biological activity. Standard organic synthesis reactions are employed to introduce a wide array of substituents at various positions on the aromatic ring.

One of the most direct methods for functionalizing the aromatic ring is through electrophilic aromatic substitution. Halogenation, in particular, is a well-documented approach. For instance, analogs of related phenylethanolamine compounds have been synthesized with halogen substituents. A common procedure involves the direct bromination of an amino-phenyl ethanolamine derivative. google.com For example, the reaction of a compound like 1-(4'-aminophenyl)-2-(n-propylamino)-ethanol with bromine can yield the 3',5'-dibromo analog. google.com This type of reaction highlights the ability to introduce multiple halogen atoms onto the phenyl ring. Patents describe the preparation of various dihalo-phenyl-amino-ethanol derivatives, such as 1-(2-amino-3,5-dibromo-phenyl)-2-(diethylamino)-ethane, which is synthesized from the corresponding 1-(2-aminophenyl) precursor and bromine. google.com

Beyond simple halogenation, more complex functional groups can be introduced using transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org Aryl halides, prepared via methods like sandmeyer reactions or direct halogenation, can serve as precursors for introducing new carbon-carbon bonds. For example, palladium-mediated couplings like the Heck reaction can be used to attach alkenyl groups to the phenyl ring. organic-chemistry.org While direct alkylation of aromatic rings can be challenging due to potential rearrangements, certain gold catalysts have been shown to facilitate the direct alkylation of aromatic rings with straight-chain triflates without such issues. organic-chemistry.org

The position of the substituent is also a critical factor. Synthetic methods have been developed to achieve specific regioselectivity. For instance, while para-substitution is common in electrophilic aromatic halogenation, specific conditions, such as those developed for phenols, can selectively yield ortho-chlorinated products. organic-chemistry.org Achieving meta-substitution can be more complex, sometimes requiring multi-step processes like perbromination followed by selective reduction to obtain a meta-brominated product. organic-chemistry.org The synthesis of precursors with desired substitution patterns, such as substituted benzyl (B1604629) chlorides, is a common strategy. These precursors can then be used to build the rest of the molecule, ensuring the final compound has the intended aromatic substitution. sioc-journal.cn

| Functionalization Method | Reagents/Catalysts | Type of Substituent Added | Example Application |

| Electrophilic Halogenation | Bromine (Br₂) | Halogen (e.g., Bromo) | Synthesis of 1-(4'-amino-3',5'-dibromo-phenyl)-2-(n-propyl-amino)-ethanol google.com |

| Ortho-Chlorination | NCS / specific catalysts | Halogen (Chloro) | Selective chlorination of phenolic precursors organic-chemistry.org |

| Heck Coupling | Pd catalyst, enamide | Alkenyl group | C-C bond formation on the aromatic ring organic-chemistry.org |

| Direct Alkylation | Au catalyst, alkyl triflate | Alkyl group | Direct attachment of linear alkyl chains organic-chemistry.org |

Approaches to Structural Modifications of the Propyl Chain and Ethanol (B145695) Backbone

Modifications to the aliphatic portions of this compound, namely the propyl chain and the ethanol backbone, are crucial for fine-tuning the compound's steric and electronic properties.

Propyl Chain Modifications:

The propyl group attached to the nitrogen atom can be altered in several ways. A common modification involves the introduction of substituents on the propyl chain itself. For instance, synthetic routes have been developed for analogs containing a methyl group on the propyl chain, such as 2-methyl-1-substituted-phenyl-2-propylamines. sioc-journal.cngoogle.com One reported synthesis starts with a substituted benzyl chloride and isobutyronitrile (B166230). The isobutyronitrile is first alkylated with the benzyl chloride, and the resulting nitrile is hydrolyzed to a carboxylic acid. A Curtius rearrangement of the acid, followed by catalytic hydrogenation, yields the final 2-methyl-2-propylamine derivative. sioc-journal.cn This multi-step process allows for the creation of a tertiary carbon adjacent to the nitrogen, significantly altering the steric environment around the amine.

Another approach involves changing the length of the alkyl chain. Instead of a propyl group, shorter or longer alkyl chains, or even cyclic or unsaturated groups like a propargyl group, can be attached to the amine. google.com The synthesis of these analogs typically involves the reaction of 1-phenyl-2-aminoethanol with the appropriate alkyl halide or through reductive amination of 1-phenyl-2-aminoethanol with a suitable aldehyde or ketone.

Ethanol Backbone Modifications:

The ethanol backbone offers two primary sites for modification: the hydroxyl group and the carbon chain itself. The hydroxyl group can be converted into other functionalities, such as an ether. For example, a general method for preparing 2-alkoxy derivatives involves refluxing the parent alcohol in an appropriate alcohol (e.g., ethanol or isopropanol) with a few drops of an acid catalyst like HBr or HCl. dss.go.th

More complex modifications can introduce fluorine-containing groups, which can significantly alter the molecule's properties. The synthesis of β-amino-α-trifluoromethyl alcohols provides a template for such modifications. nih.gov A general route to these structures is the reduction of the corresponding α-aminoalkyl trifluoromethyl ketones. These ketone precursors can be synthesized from α-amino acid derivatives via the Dakin-West reaction using trifluoroacetic acid anhydride (B1165640) (TFAA). nih.gov The subsequent reduction of the ketone, for example with sodium borohydride (NaBH₄), yields the trifluoromethylated amino alcohol. nih.gov

The carbon chain of the ethanol backbone can also be extended. Research on related compounds like 1-phenyl-2-propylaminopentane (PPAP) demonstrates the replacement of the ethanol moiety with a longer pentane (B18724) chain. wikipedia.org The synthesis of such analogs often starts from different precursors entirely, for example, by modifying the synthesis of amphetamine-related structures. wikipedia.org The fundamental reaction of joining an amine to an epoxide (C₂H₄O + R-NH₂ → RNHC₂H₄OH) is a classic method for generating the 2-aminoethanol core structure, and using substituted epoxides can lead to modifications on the ethanol backbone. wikipedia.org

| Modification Target | Synthetic Approach | Reagents/Key Steps | Resulting Structure |

| Propyl Chain | Alkylation & Rearrangement | Isobutyronitrile, Curtius rearrangement | 2-methyl-1-phenyl-2-propylamine analog sioc-journal.cn |

| Propyl Chain | N-Alkylation | Alkyl halides, Reductive Amination | Varied N-alkyl or N-cycloalkyl groups google.com |

| Ethanol Backbone (OH group) | Etherification | Alcohol (e.g., ethanol), Acid catalyst | 2-alkoxy-ethanol analog dss.go.th |

| Ethanol Backbone (C-chain) | Introduction of CF₃ group | Dakin-West reaction, Reduction with NaBH₄ | β-amino-α-trifluoromethyl alcohol analog nih.gov |

| Ethanol Backbone (C-chain) | Chain Extension | Modified amphetamine synthesis | 1-Phenyl-2-propylaminopentane analog wikipedia.org |

Computational Chemistry and Theoretical Molecular Modeling of 2 1 Phenyl Propylamino Ethanol Systems

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. mdpi.comnih.gov By solving the Kohn-Sham equations, DFT can determine the ground-state electronic structure of a molecule, which in turn allows for the prediction of a wide range of molecular properties. mdpi.com The process typically begins with geometry optimization, where the molecule's atomic coordinates are adjusted to find the lowest energy arrangement, representing its most stable structure. nih.govarxiv.org

A DFT-based geometry optimization predicts the most stable three-dimensional arrangement of the atoms in 2-(1-Phenyl-propylamino)-ethanol. This involves calculating key bond lengths, bond angles, and dihedral angles that define the molecular architecture. For flexible molecules, multiple stable conformations (isomers) may exist, and DFT can identify these and rank them by energy. nih.gov

Once a stable geometry is found, a vibrational frequency calculation is performed. This serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) spectrum. mdpi.comscirp.org Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. scirp.org

Interactive Table 1: Hypothetical Optimized Geometric Parameters for this compound This data is illustrative.

| Parameter | Atoms Involved | Value |

| Bond Length | C(phenyl)-C(propyl) | 1.52 Å |

| C(propyl)-N | 1.47 Å | |

| N-C(ethanol) | 1.46 Å | |

| C(ethanol)-O | 1.43 Å | |

| N-H | 1.01 Å | |

| O-H | 0.96 Å | |

| Bond Angle | C(phenyl)-C(propyl)-N | 111.5° |

| C(propyl)-N-C(ethanol) | 114.0° | |

| N-C(ethanol)-C(ethanol) | 110.8° | |

| Dihedral Angle | C(phenyl)-C(propyl)-N-C(ethanol) | 175.0° (anti) |

Interactive Table 2: Hypothetical Key Vibrational Frequencies for this compound This data is illustrative and represents unscaled frequencies.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3450 | O-H stretch | Stretching |

| 3340 | N-H stretch | Stretching |

| 3060 | C-H stretch (aromatic) | Stretching |

| 2965 | C-H stretch (aliphatic) | Stretching |

| 1605 | C=C stretch (aromatic ring) | Stretching |

| 1495 | CH₂ bend | Bending (Scissoring) |

| 1050 | C-O stretch | Stretching |

Interactive Table 3: Hypothetical Electronic Properties for this compound This data is illustrative.

| Property | Value |

| Total Dipole Moment | 2.15 Debye |

| Mulliken Atomic Charges | |

| Oxygen (O) | -0.65 e |

| Nitrogen (N) | -0.58 e |

| C(propyl)-N | +0.15 e |

| H(on O) | +0.42 e |

| H(on N) | +0.38 e |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While DFT provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular flexibility, conformational changes, and interactions with the environment (like a solvent). nih.govmdpi.com For this compound, MD can explore the full range of motion around its rotatable single bonds, revealing the landscape of accessible conformations and the energy barriers between them. This provides a more complete understanding of the molecule's structural dynamics than a static optimization alone. frontiersin.org Due to the lack of specific published MD studies for this compound, a data table is not presented.

Quantum Chemical Descriptors and Reactivity Analysis

Beyond structure and dynamics, computational methods can predict a molecule's chemical reactivity. This is achieved by calculating various quantum chemical descriptors that are derived from the electronic structure.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). mdpi.comdergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. emerginginvestigators.org A large gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive.

Interactive Table 4: Hypothetical Frontier Molecular Orbital Energies for this compound This data is illustrative.

| Parameter | Energy (eV) |

| HOMO Energy | -8.95 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap (ΔE) | 8.70 |

While FMO theory provides a global picture of reactivity, Fukui functions offer a more detailed, atom-by-atom view. nih.govscm.com The Fukui function is a local reactivity descriptor that indicates how the electron density at a specific point in the molecule changes when the total number of electrons is altered. nih.gov By calculating condensed Fukui functions for each atom, one can predict the most probable sites for:

Nucleophilic attack (where the molecule accepts an electron), identified by the ƒ⁺ descriptor.

Electrophilic attack (where the molecule donates an electron), identified by the ƒ⁻ descriptor.

This analysis is invaluable for understanding reaction mechanisms and predicting where a molecule is most likely to be chemically modified. nih.gov

Interactive Table 5: Hypothetical Condensed Fukui Function (ƒ) Values for Key Atoms in this compound This data is illustrative. Higher values indicate greater reactivity at that site for the given type of attack.

| Atom | ƒ⁺ (for Nucleophilic Attack) | ƒ⁻ (for Electrophilic Attack) |

| Oxygen (O) | 0.09 | 0.18 |

| Nitrogen (N) | 0.11 | 0.25 |

| C(propyl)-N | 0.15 | 0.05 |

| C(para-phenyl) | 0.04 | 0.12 |

| C(ortho-phenyl) | 0.06 | 0.09 |

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are powerful quantum chemical tools used to visualize and analyze the extent of electron localization in a molecule. mdpi.comlabinsights.nl These analyses provide a detailed picture of chemical bonding, lone pairs, and atomic shell structures. labinsights.nljussieu.fr

For this compound, ELF analysis would reveal regions of high electron localization, corresponding to covalent bonds (C-C, C-H, C-N, C-O, O-H, N-H) and the lone pairs of electrons on the oxygen and nitrogen atoms. jussieu.fr The ELF is a scalar field with values ranging from 0 to 1, where a value close to 1 indicates a high degree of electron localization. jussieu.frdiva-portal.org This allows for a clear distinction between core and valence electrons and provides insights into the nature of the chemical bonds, whether they are covalent, ionic, or metallic. diva-portal.org

Similarly, the Local Orbital Locator (LOL) analysis, which also ranges from 0 to 1, offers a complementary perspective on electron localization within molecular orbitals. mdpi.com It is particularly useful for studying molecular interactions such as hydrogen bonding and van der Waals forces. mdpi.com In the context of this compound, LOL analysis would help in understanding the spatial arrangement of localized orbitals and their role in intramolecular and intermolecular interactions.

The topological analysis of the ELF can be used to monitor the progress of chemical reactions by observing changes in structural stability domains. nih.gov This approach, combined with catastrophe theory, allows for the characterization of bond formation and breaking processes. nih.gov

Non-Covalent Interaction (NCI) Analysis (e.g., hydrogen bonds, pnicogen bonds)

Non-covalent interactions (NCI) play a crucial role in determining the three-dimensional structure, stability, and function of molecules. NCI analysis is a computational method used to visualize and characterize weak interactions in real space. researchgate.net

In this compound, several types of non-covalent interactions are expected. The most significant is hydrogen bonding. Intramolecular hydrogen bonds can form between the hydroxyl group (-OH) and the amino group (-NH), which stabilizes certain conformations of the molecule. researchgate.net The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the amino group can act as a hydrogen bond acceptor. researchgate.netchemguide.co.uk The presence of these intramolecular hydrogen bonds has been observed in similar amino alcohol compounds. researchgate.net

Intermolecular hydrogen bonds are also critical, particularly in the condensed phase. Molecules of this compound can form hydrogen bonds with each other, with the -OH group of one molecule interacting with the nitrogen or oxygen atom of another. chemguide.co.uk Such interactions are known to significantly affect physical properties like boiling point. chemguide.co.uk

Besides conventional hydrogen bonds, other weak interactions such as C-H···π interactions between the propyl chain or phenyl ring and neighboring molecules can also be present. researchgate.net NCI analysis allows for the visualization of these interactions, typically represented by colored isosurfaces, where different colors indicate the type and strength of the interaction (e.g., green for weak van der Waals forces, blue for strong attractive interactions like hydrogen bonds, and red for repulsive interactions). researchgate.net

Theoretical Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, rotational constants)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. acs.orgresearchgate.net These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of molecules.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. acs.orgnmrdb.org These calculations typically involve optimizing the molecular geometry and then computing the nuclear shielding constants. acs.org The chemical shifts are then obtained by referencing these shielding constants to a standard, such as tetramethylsilane (B1202638) (TMS). acs.org The accuracy of the predicted shifts is dependent on the level of theory and basis set used. acs.orgresearchgate.net For instance, the B3LYP functional combined with a suitable basis set has been shown to provide reliable NMR chemical shift predictions for organic molecules. researchgate.net The predicted chemical shifts for the protons on the carbon adjacent to the alcohol oxygen are expected in the 3.4-4.5 ppm region, while the hydroxyl proton signal can vary but is often found between 2.0 and 2.5 ppm. libretexts.org

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). frontiersin.org This method is fundamental in drug discovery and helps in understanding the interactions between a drug candidate and its biological target. frontiersin.orgnih.gov

For this compound, molecular docking studies would involve placing the molecule into the binding site of a specific protein target. The process uses scoring functions to evaluate the binding affinity and identify the most stable binding poses. frontiersin.org These studies can provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

The prediction of drug-target interactions can be approached through various computational methods, including those based on molecular docking, pharmacophore mapping, and machine learning. frontiersin.orgnih.govarxiv.org For instance, a related compound, 2-((3,4-dichlorophenethyl)(propyl)amino)-1-(pyridin-3-yl)ethanol, has been investigated for its interaction with cytochrome P450 enzymes. core.ac.uk Such studies are crucial for understanding the metabolic fate and potential drug-drug interactions of a compound. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgmdpi.com QSAR models are widely used in medicinal chemistry for lead optimization and to predict the activity of new compounds. longdom.org

The development of a QSAR model for this compound and its analogs would involve several steps:

Data Set Selection: A set of structurally related compounds with measured biological activity is required. mdpi.com

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices, quantum chemical parameters), are calculated for each compound. mdpi.com

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM), are used to build a mathematical model that correlates the descriptors with the biological activity. longdom.orgmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. researchgate.netnih.gov

For example, QSAR models have been developed for phenolic antioxidants, where parameters like the heat of formation and energies of molecular orbitals were used to predict their antioxidant activity. nih.gov Similarly, QSAR models for imidazoquinazoline derivatives have been created to predict their antitumor activity, with descriptors such as fractional hydrophobic van der Waals surface area being important. nih.gov The development of robust QSAR models for compounds related to this compound could aid in the design of new molecules with desired biological activities.

Mechanistic Organic and Biochemical Investigations Relevant to 2 1 Phenyl Propylamino Ethanol Analogs

Elucidation of Reaction Mechanisms in Synthesis and Chemical Transformations

The synthesis of 2-(1-phenyl-propylamino)-ethanol and its analogs can be achieved through various organic reactions. A common approach involves the reductive amination of a suitable ketone or aldehyde precursor. For instance, the reaction of a phenyl-substituted ketone with an amino-alcohol in the presence of a reducing agent would yield the desired product. The mechanism of this reaction typically involves the initial formation of a hemiaminal intermediate, followed by dehydration to an enamine or iminium ion, which is then reduced to the final amine.

Another key synthetic strategy is the coupling of alcohols and amines. Density functional theory calculations have been employed to elucidate the mechanism of dehydrogenative coupling of primary alcohols and amines, suggesting a pathway that includes alcohol dehydrogenation to an aldehyde, condensation with the amine to form a hemiaminal, and subsequent dehydrogenation of the hemiaminal to the amide product. researchgate.net

Furthermore, the synthesis of related structures, such as nor(pseudo)ephedrine analogs, has been achieved through a two-step biocatalytic process. researchgate.net This process involves a benzoin-type condensation followed by a transamination reaction, highlighting the use of enzymes to achieve stereoselective synthesis. researchgate.net The development of novel synthetic routes, for example, for compounds like 2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol, has also been a subject of study. acs.org

Enzymatic Biotransformations and Metabolic Pathways of Phenylpropylamine and Phenylethanol Derivatives

The metabolism of phenylpropylamine and phenylethanol derivatives is a complex process mediated by a variety of enzymes. These biotransformations are crucial in determining the fate and biological activity of these compounds in living organisms.

Role of Alcohol Dehydrogenases in Bioreduction

Alcohol dehydrogenases (ADHs) are a class of enzymes that play a significant role in the metabolism of alcohols, including phenylethanol derivatives. nih.govmdpi.com These enzymes catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones, using NAD+ or NADP+ as a cofactor. mdpi.comnih.gov For instance, a novel 2-phenylethanol (B73330) dehydrogenase from Brevibacterium sp. KU 1309 was found to have broad substrate specificity, catalyzing the oxidation of various primary alcohols. nih.gov The mechanism of ADH involves the polarization of the alcohol's oxygen atom by a zinc cation in the active site, which facilitates proton transfer. youtube.com The activity of ADH is a key factor in the rate of ethanol (B145695) elimination from the blood and can be influenced by polymorphic variants of the ADH genes. nih.gov

Transamination and Decarboxylation Pathways (e.g., Ehrlich Pathway, Shikimate Pathway)

Transamination and decarboxylation are key reactions in the metabolism of amino acids and their derivatives, including those related to phenylpropylamines. taylorandfrancis.comsips.org.in The Ehrlich pathway is a significant metabolic route for the conversion of amino acids, such as phenylalanine, into fusel alcohols like 2-phenylethanol. nih.govfrontiersin.orgresearchgate.net This pathway involves three main steps:

Transamination: The amino group of an amino acid is transferred to an α-keto acid, a reaction catalyzed by aminotransferases (transaminases). taylorandfrancis.comsips.org.in In the context of 2-phenylethanol production in Saccharomyces cerevisiae, L-phenylalanine is converted to phenylpyruvate by aromatic aminotransferases encoded by genes like ARO8 and ARO9. nih.govfrontiersin.orgnih.gov

Decarboxylation: The resulting α-keto acid is then decarboxylated to form an aldehyde. taylorandfrancis.comsips.org.in Phenylpyruvate is decarboxylated to phenylacetaldehyde (B1677652) by phenylpyruvate decarboxylase, an enzyme encoded by the ARO10 gene in yeast. nih.govfrontiersin.orgnih.gov

Reduction: Finally, the aldehyde is reduced to the corresponding alcohol by alcohol dehydrogenase. nih.govfrontiersin.org

The Shikimate pathway is another crucial metabolic route that leads to the biosynthesis of aromatic amino acids, which can then enter the Ehrlich pathway. researchgate.net This pathway starts from precursors derived from glycolysis and the pentose (B10789219) phosphate (B84403) pathway to produce chorismate, a key intermediate for the synthesis of phenylalanine, tyrosine, and tryptophan. researchgate.net

The efficiency of these pathways can be influenced by various factors. For example, the expression of genes involved in the Ehrlich pathway is regulated by factors like GATA factors and Aro80. nih.govfrontiersin.org

Cytochrome P450-Mediated Transformations and Induction Mechanisms

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a wide array of xenobiotics, including drugs and environmental chemicals. nih.govresearchgate.net These heme-containing monooxygenases are responsible for catalyzing various oxidative reactions, such as hydroxylation, epoxidation, and demethylation, which generally lead to more polar and easily excretable metabolites. nih.govmdpi.com The metabolism of many drugs is primarily handled by CYP enzymes, particularly those in families 1, 2, and 3. frontiersin.org

The expression and activity of CYP enzymes can be modulated through a process called induction. nih.govevotec.com This induction is often mediated by the activation of nuclear receptors, such as the pregnane (B1235032) X receptor (PXR), the constitutive androstane (B1237026) receptor (CAR), and the aryl hydrocarbon receptor (AhR). nih.govevotec.com When a drug or other xenobiotic binds to one of these receptors, it can trigger an increase in the transcription of specific CYP genes, leading to higher levels of the corresponding enzymes. researchgate.net For example, the induction of CYP3A4, a major drug-metabolizing enzyme, often involves the activation of PXR. nih.govresearchgate.net

Understanding the potential of a compound to induce CYP enzymes is critical in drug development, as it can lead to drug-drug interactions where the increased metabolism of a co-administered drug can reduce its efficacy. evotec.com

Other Enzyme-Catalyzed Reactions

Besides the major pathways described above, other enzymes contribute to the biotransformation of phenylpropylamine and phenylethanol derivatives. Phenethylamine (B48288), a related compound, is metabolized by a variety of enzymes including phenylethanolamine N-methyltransferase (PNMT), monoamine oxidases (MAO-A and MAO-B), and flavin-containing monooxygenase 3 (FMO3). wikipedia.org PNMT, for instance, catalyzes the N-methylation of phenylethanolamine to N-methylphenylethanolamine. wikipedia.org

Amine transaminases (ATAs) are another important class of enzymes that catalyze the transfer of an amino group from a donor to an acceptor molecule. mdpi.com These enzymes are valuable in biocatalysis for the synthesis of chiral amines. researchgate.net For example, a biocatalytic system for the reductive N-allylation of primary and secondary amines using a reductive aminase has been reported. acs.org

Investigation of Enzyme-Ligand Interaction Mechanisms (e.g., activation of nuclear receptors, binding site analysis)

The biological effects of many compounds, including analogs of this compound, are initiated by their interaction with specific proteins, such as enzymes and receptors. Understanding these interactions at a molecular level is crucial for drug design and for elucidating mechanisms of action.

Nuclear receptors are a large family of ligand-inducible transcription factors that regulate gene expression. nih.gov The binding of a ligand to the ligand-binding domain (LBD) of a nuclear receptor induces a conformational change that can lead to the recruitment of co-activator or co-repressor proteins, ultimately modulating the transcription of target genes. mdpi.com The interaction between ligands and nuclear receptors like the peroxisome proliferator-activated receptor-gamma (PPARγ) has been studied to differentiate the pharmacological properties of various ligands. researchgate.net The concept of cooperativity, where the binding of a ligand to a nuclear receptor influences the binding of a coregulator protein, is an important paradigm in understanding the modulation of these receptors. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. acs.orgacs.org These studies can provide insights into the key structural features required for potent activity and can help in the design of new, more effective molecules. For example, QSAR analyses of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives as CCR5 antagonists have highlighted the importance of physicochemical properties like lipophilicity and electronic parameters for binding affinity. acs.orgacs.org Such studies can also involve molecular shape analysis and receptor surface analysis to understand the three-dimensional requirements for ligand binding. acs.org

Biochemical Roles of Aminoalcohols as Precursors or Metabolites in Biosynthetic Systems

While this compound is a synthetic compound, its structural analogs, particularly phenylpropanolamine and phenylethanolamine alkaloids, are naturally occurring and have well-documented roles as both precursors and metabolites in various biosynthetic systems, primarily in plants. nih.govuomustansiriyah.edu.iq These natural aminoalcohols are crucial intermediates in the formation of a wide range of bioactive compounds. diva-portal.orgopenaccesspub.org Their biosynthesis typically originates from aromatic amino acids and involves a series of enzymatic reactions, including decarboxylations, hydroxylations, and transaminations. uomustansiriyah.edu.iqmdpi.com

The core structure of these analogs, featuring an amino group attached to a phenyl-substituted alkyl chain with a hydroxyl group, is a common motif in many natural products. diva-portal.orgdiva-portal.org The biosynthetic pathways producing these molecules are of significant interest for their roles in plant defense, signaling, and their pharmacological properties. nih.govresearchgate.net

Biosynthesis of Phenylpropanolamine Analogs in Ephedra and Catha Species

The biosynthesis of prominent aminoalcohol analogs like norephedrine (B3415761), ephedrine, and cathinone (B1664624) in plants such as those from the Ephedra genus and in khat (Catha edulis) serves as a primary model for understanding the metabolic pathways involving these compounds. uwo.caplos.org These pathways start with the aromatic amino acid L-phenylalanine. uomustansiriyah.edu.iqplos.org

The initial steps involve the conversion of L-phenylalanine into a C6-C1 aldehyde, typically benzaldehyde (B42025). plos.org This is followed by a key carboligation step where benzaldehyde condenses with pyruvate (B1213749), a reaction often catalyzed by a Thiamine diphosphate (B83284) (ThDP)-dependent enzyme like acetohydroxyacid synthase (AHAS) or pyruvate decarboxylase (PDC). plos.orgnih.gov This condensation reaction forms an α-hydroxyketone intermediate, such as (R)-phenylacetylcarbinol (R-PAC) or 1-phenylpropane-1,2-dione. plos.orgsynbiobeta.com

The subsequent critical step is amination. The keto group of the intermediate undergoes transamination to introduce the amino group, yielding an aminoalcohol. plos.org For example, the transamination of 1-phenylpropane-1,2-dione produces (S)-cathinone. plos.orgwikipedia.org This intermediate can then be stereospecifically reduced to form diastereomers like (1R,2S)-norephedrine and cathine (B3424674). researchgate.netplos.org In Ephedra species, a final N-methylation step, catalyzed by an S-adenosylmethionine (SAM)-dependent N-methyltransferase, converts norephedrine to ephedrine. plos.orgnih.gov

Recent research has focused on elucidating these pathways at a molecular level, identifying specific enzymes like aromatic aminotransferases from Ephedra sinica that are involved in the biosynthesis. uwo.ca Furthermore, enzymatic cascades are being developed for the biocatalytic synthesis of diverse Ephedra-type alkaloids, utilizing enzymes such as carboligases and imine reductases to create both natural and novel analogs. nih.govsynbiobeta.comnih.gov

Table 1: Key Aminoalcohol Analogs and their Biosynthetic Precursors

This table outlines the primary precursors and key intermediates in the biosynthesis of naturally occurring aminoalcohols that are structural analogs of this compound.

| Compound | Primary Precursor | Key Intermediates | Natural Source (Example) |

| (1R,2S)-Norephedrine | L-Phenylalanine | Benzaldehyde, Pyruvate, 1-Phenylpropane-1,2-dione, (S)-Cathinone | Ephedra sinica |

| (1R,2S)-Ephedrine | L-Phenylalanine | (1R,2S)-Norephedrine | Ephedra sinica |

| (S)-Cathinone | L-Phenylalanine | Benzaldehyde, Pyruvate, 1-Phenylpropane-1,2-dione | Catha edulis (Khat) |

| Cathine | L-Phenylalanine | (S)-Cathinone | Catha edulis (Khat) |

Enzymology of Aminoalcohol Biosynthesis

The biosynthesis of these aminoalcohol analogs is governed by several key classes of enzymes that catalyze specific transformations. Understanding these enzymes is crucial for both academic research and potential applications in synthetic biology. plos.orgsynbiobeta.com

L-Phenylalanine Ammonia Lyase (PAL): This enzyme often catalyzes the first committed step in the pathway, converting L-phenylalanine to cinnamic acid, which can then be further metabolized to benzaldehyde. plos.org

ThDP-dependent Carboligases: Enzymes like acetohydroxyacid synthase (AHAS) and pyruvate decarboxylase (PDC) are vital for the C-C bond formation that creates the phenylpropanoid backbone. plos.orgnih.gov They condense an aromatic aldehyde (e.g., benzaldehyde) with pyruvate. synbiobeta.com A carboligase from Bacillus subtilis (BsAlsS) has been identified as a robust catalyst for producing various phenylacetylcarbinol (PAC) analogs. nih.govnih.gov

Aminotransferases (Transaminases): These enzymes are responsible for introducing the amino group. They transfer an amino group from a donor molecule (like an amino acid) to a keto-intermediate, such as 1-phenylpropane-1,2-dione, to form the corresponding aminoalcohol precursor like cathinone. uwo.caplos.org

Reductases: Following transamination, keto-reductases carry out the stereospecific reduction of the ketone group to a hydroxyl group, forming the final aminoalcohol structure. For instance, (S)-cathinone is reduced to yield norephedrine and cathine. researchgate.net

N-Methyltransferases (NMTs): In some pathways, such as in Ephedra, a final modification step involves the N-methylation of the primary aminoalcohol. These enzymes typically use S-adenosylmethionine (SAM) as a methyl group donor to convert norephedrine into ephedrine. plos.org

Table 2: Key Enzymes in the Biosynthesis of Phenylpropanolamine Analogs

This table details the enzymes involved in the biosynthetic pathways of key aminoalcohol analogs, highlighting their specific roles.

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Role in Pathway |

| Carboligase | Acetolactate Synthase (BsAlsS) | Aromatic Aldehydes, Pyruvate | Phenylacetylcarbinol (PAC) analogs | C-C bond formation to create the C6-C3 backbone. nih.govsynbiobeta.com |

| Aminotransferase | Aromatic Aminotransferase | 1-Phenylpropane-1,2-dione | (S)-Cathinone | Introduction of the amino group. uwo.caplos.org |

| Reductase | (S)-Cathinone Reductase | (S)-Cathinone | (1R,2S)-Norephedrine, Cathine | Reduction of a keto group to a hydroxyl group. researchgate.net |

| N-Methyltransferase | S-adenosylmethionine (SAM)-dependent NMT | (1R,2S)-Norephedrine | (1R,2S)-Ephedrine | N-methylation to form secondary amines. plos.org |

Aminoalcohols as Metabolites

Aminoalcohols not only act as biosynthetic precursors but are also subject to metabolic breakdown. For instance, cathinone is relatively unstable and, upon harvesting of khat leaves, is metabolized into the less potent but more stable compounds cathine and norephedrine. wikipedia.orgmdpi.com This metabolic conversion involves the reduction of the ketone group. wikipedia.org This process highlights the role of aminoalcohols as transient intermediates within a broader metabolic network. The degradation pathways are crucial for regulating the concentration and activity of these bioactive compounds within the organism.

Advanced Analytical Methodologies for Research on 2 1 Phenyl Propylamino Ethanol

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is a fundamental tool for the separation and purification of chemical compounds. In the context of "2-(1-Phenyl-propylamino)-ethanol" and related phenethanolamines, various chromatographic methods are employed to achieve high levels of purity and to assess the composition of complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. Its application is crucial for assessing the purity of "this compound" and for monitoring its stability in various matrices.

Derivatization is often employed to enhance the detection of amines like "this compound". Reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary and secondary amines to form derivatives that exhibit strong UV absorption or fluorescence, thereby increasing the sensitivity and selectivity of the analysis. thermofisher.com For instance, a method using automatic precolumn derivatization with OPA and FMOC has been developed for the determination of various aliphatic amines. thermofisher.com

The choice of mobile phase is critical for achieving optimal separation. A common approach involves a gradient elution using a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). thermofisher.commdpi.com For example, a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile can be used to separate derivatized amines on a C18 column. thermofisher.commdpi.com The stability of related compounds, such as (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH), has been assessed in biological samples using HPLC, highlighting the technique's utility in stability studies. nih.gov

Table 1: Example HPLC Parameters for Amine Analysis

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | A: Phosphate buffer (e.g., 50 mM, pH 8.5) B: Acetonitrile | | Gradient | Variable, optimized for specific separation | | Detection | UV or Fluorescence (after derivatization) | | Derivatizing Agents | OPA, FMOC-Cl |

This table presents a generalized set of HPLC parameters that can be adapted for the analysis of "this compound". Specific conditions would require optimization.

Gas Chromatography (GC)

Gas Chromatography (GC) is another cornerstone technique for the analysis of volatile and semi-volatile compounds. For amines like "this compound", GC offers high resolution and sensitivity, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer.

The selection of the appropriate capillary column is crucial for the successful separation of amines. Columns with polar stationary phases are often preferred. researchgate.netoiv.int For example, a Carbowax Amine column is specifically designed for the analysis of primary amines. researchgate.net Temperature programming, where the column temperature is increased during the analysis, is typically used to ensure the elution of a wide range of compounds. researchgate.netoiv.int

Direct injection of samples containing non-volatile components can be problematic, leading to contamination of the GC system. sigmaaldrich.com To overcome this, headspace sampling techniques like Solid Phase Microextraction (SPME) can be employed. sigmaaldrich.com In SPME, a fiber coated with a suitable stationary phase is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the GC injector for desorption and analysis. researchgate.netsigmaaldrich.com

Table 2: Example GC Parameters for Amine Analysis

| Parameter | Value |

|---|---|

| Column | Carbowax Amine or similar polar capillary column |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Temperature gradient (e.g., 50°C to 200°C at 8°C/min) researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection | Split/Splitless or Headspace SPME |

This table provides a general outline of GC conditions that could be used for "this compound" analysis. Method development would be necessary to establish optimal parameters.

Chiral Chromatography for Enantiomeric Purity Determination

Since "this compound" contains a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. This is particularly important in pharmaceutical applications, where different enantiomers can have distinct pharmacological activities. chromatographyonline.com

Chiral separations are typically achieved using a chiral stationary phase (CSP). chromatographyonline.combgb-analytik.com These phases are designed to interact differently with each enantiomer, leading to different retention times. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have broad applicability. chromatographyonline.combgb-analytik.com

Both HPLC and Supercritical Fluid Chromatography (SFC) can be used for chiral separations. chromatographyonline.comresearchgate.net SFC, which uses a supercritical fluid like carbon dioxide as the mobile phase, can offer advantages in terms of speed and reduced solvent consumption. chromatographyonline.com The mobile phase in chiral chromatography often consists of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol. researchgate.net The addition of small amounts of acidic or basic additives can improve peak shape and resolution. researchgate.net

The effectiveness of a chiral separation is measured by the resolution (Rs) and the separation factor (α). A separation factor greater than 1.1 is generally considered resolvable. bgb-analytik.com The enantiomeric purity of compounds like 2-amino-1-phenylpropanol derivatives has been successfully determined using GC analysis of their diastereomeric derivatives. google.com

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive characterization of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high-resolution separation capabilities of GC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for the identification and structural elucidation of "this compound" and its potential impurities or metabolites.

In a typical GC-MS analysis, the sample is first separated on a GC column. The eluted compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification by comparison to spectral libraries or by interpretation of the fragmentation pattern.

GC-MS has been used for the analysis of various amines and related compounds in different matrices. nih.gov For example, a static headspace GC-MS method has been developed for the quantification of volatile compounds, including ethanol, in blood samples. nih.gov The technique is also used to analyze the composition of complex mixtures, such as the methanol extract of a whole plant, where numerous compounds can be identified.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly with tandem mass spectrometry, is a highly sensitive and selective technique used for the identification and quantification of compounds in complex mixtures. It is especially useful for the analysis of non-volatile or thermally labile compounds that are not suitable for GC-MS.

In LC-MS/MS, the sample is first separated by HPLC. The eluent is then introduced into the mass spectrometer. An atmospheric pressure ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is typically used to ionize the analytes. waters.comresearchgate.net Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This process provides a high degree of specificity and is used to identify and quantify target compounds, even at very low concentrations.

LC-MS/MS has been employed to identify the in vitro and in vivo phase I metabolites of various drugs, demonstrating its power in metabolic studies. nih.gov The technique is also used for the sensitive determination of compounds like ethanolamine (B43304) in water samples. lcms.cz The choice of mobile phase additives, such as formic acid, is important to facilitate ionization and improve sensitivity. waters.com

Quantitative Analytical Approaches for Research Samples

The accurate quantification of this compound in research samples is crucial for understanding its properties and potential applications. Various advanced analytical methodologies are employed for this purpose, with chromatographic techniques coupled to mass spectrometry being the most prominent. These methods offer high sensitivity and selectivity, allowing for the precise measurement of the compound even in complex matrices.

The primary techniques utilized are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem mass spectrometry (MS/MS) for enhanced specificity. sciex.comwikipedia.orgnist.gov The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analyte and the nature of the sample matrix. wikipedia.orgmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. nist.gov It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org For the analysis of this compound, the sample is first vaporized and introduced into the GC column. The compound is then separated from other components in the mixture based on its boiling point and affinity for the stationary phase within the column. wikipedia.org As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for both qualitative identification and quantitative determination. nist.gov

Key parameters in GC-MS analysis include the type of capillary column, temperature programming of the oven, and the ionization method used in the mass spectrometer. wikipedia.orgnih.gov Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which is useful for structural elucidation and library matching. nist.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Related Amine Compounds

| Parameter | Setting | Purpose |

|---|---|---|

| Injector Temperature | 270 °C | Ensures complete vaporization of the analyte. nih.gov |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | A common non-polar column suitable for a wide range of organic compounds. nih.gov |

| Oven Program | Initial temp 100°C, ramp to 280°C | Separates compounds based on boiling point. nih.gov |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. nih.gov |

| Ion Source Temp | 240 °C | Optimizes the ionization process. nih.gov |

| Detector | Mass Spectrometer (Quadrupole) | Detects and identifies the separated compounds. nist.gov |

This table presents typical parameters and is for illustrative purposes. Actual conditions would need to be optimized for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of non-volatile, polar, or thermally labile compounds that are not amenable to GC-MS. sciex.comnih.gov In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. Separation occurs based on the compound's interaction with the stationary phase in the column and the mobile phase (a mixture of solvents). mdpi.com The eluent from the LC column is then introduced into the mass spectrometer.

A critical component of the LC-MS system is the interface that connects the LC to the MS, as it must remove the large volume of solvent from the mobile phase before the analyte enters the high-vacuum environment of the mass spectrometer. Common interfaces include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). researchgate.net LC-MS/MS, which involves two stages of mass analysis, is frequently used to enhance selectivity and reduce background noise, leading to lower detection limits. nih.govannlabmed.org

Table 2: Example LC-MS/MS Method Parameters for Quantitative Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Reversed-phase C18 or Phenyl-Hexyl | Separates the analyte from other sample components. sciex.com |

| Mobile Phase | Gradient of water and methanol/acetonitrile with modifiers | Controls the elution of the analyte from the column. sciex.com |

| Flow Rate | 0.2 - 0.8 mL/min | Influences separation efficiency and analysis time. sciex.com |

| Ionization Source | Electrospray Ionization (ESI), positive mode | Generates charged molecules for mass analysis. mdpi.com |

| Mass Analyzer | Triple Quadrupole (QqQ) | Allows for selective reaction monitoring (SRM) for high sensitivity and specificity. sciex.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Monitors specific precursor-to-product ion transitions for the analyte and internal standard. |

This table presents typical parameters and is for illustrative purposes. Actual conditions would need to be optimized for this compound.

Research findings often report the validation of these analytical methods, including parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.govresearchgate.net For instance, a study on related amine compounds using LC-MS/MS might report a linear range of 1-1000 ng/mL with a correlation coefficient (r²) greater than 0.99. rsc.org The LOD and LOQ could be in the low ng/mL or even pg/mL range, demonstrating the high sensitivity of the technique. nih.govrsc.org

Table 3: Representative Quantitative Performance Data from a Hypothetical LC-MS/MS Assay

| Parameter | Result |

|---|---|

| Linear Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 8% |

| Accuracy (% Recovery) | 95 - 105% |

Data is hypothetical and serves to illustrate typical performance characteristics of a validated quantitative method.

Chemical Biology and Applications of 2 1 Phenyl Propylamino Ethanol Derivatives in Research

Role as Building Blocks and Intermediates in the Synthesis of Complex Organic Molecules

The structural architecture of 2-(1-phenyl-propylamino)-ethanol, featuring a chiral 1-phenylpropyl group attached to an ethanolamine (B43304) backbone, makes it a valuable chiral building block in organic synthesis. Chiral amino alcohols, such as derivatives of 2-amino-1-phenylethanol (B123470), are crucial intermediates in the preparation of a wide array of pharmaceutically significant compounds. taylorfrancis.comresearchgate.net The presence of both a nucleophilic amino group and a hydroxyl group allows for a diverse range of chemical transformations, enabling the construction of complex molecular frameworks with controlled stereochemistry.

The utility of such compounds often lies in their application as chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired stereochemical outcome is achieved, the auxiliary can be cleaved and ideally recycled. Given its structural similarities to well-established chiral auxiliaries like pseudoephedrine and (1S,2S)-2-methylamino-1,2-diphenylethanol (pseudoephenamine), it can be inferred that this compound could be employed in a similar capacity. harvard.edu For instance, the amine functionality can be acylated with a carboxylic acid, and the resulting amide can undergo diastereoselective alkylation at the α-position to the carbonyl group. The chiral environment provided by the 1-phenyl-propylamino-ethanol moiety would favor the formation of one stereoisomer over the other. Subsequent removal of the auxiliary would then yield an enantiomerically enriched carboxylic acid derivative.

Furthermore, the individual functional groups of this compound can be selectively manipulated to create a variety of intermediates. The hydroxyl group can be protected, allowing for N-alkylation or other modifications at the secondary amine. Conversely, the amine can be protected to allow for reactions at the hydroxyl group, such as etherification or esterification. This differential reactivity is fundamental to its role as a versatile synthetic intermediate. The synthesis of various 1,2-amino alcohols often involves multi-step sequences where the strategic use of protecting groups and stereoselective reactions is paramount. researchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| N-Acylation | Acid chloride or anhydride (B1165640), base | Amide | Intermediate for diastereoselective alkylation |

| O-Silylation | Silyl chloride (e.g., TBDMSCl), imidazole | Silyl ether | Protection of the hydroxyl group |

| N-Alkylation | Alkyl halide, base | Tertiary amine | Modification of the amine functionality |

| O-Tosylation | Tosyl chloride, pyridine | Tosylate | Activation of the hydroxyl group for substitution |

| Oxidation | Oxidizing agent (e.g., PCC, Swern) | Amino ketone | Intermediate for further functionalization |

| Cyclization | e.g., with formaldehyde | Oxazolidine derivative | Chiral ligand synthesis |

The synthesis of optically active 2-amino-1-phenylethanol derivatives has been achieved through various methods, including asymmetric hydrogenation and Corey-Bakshi-Shibata (CBS) reduction, highlighting the importance of this structural motif in synthetic chemistry. researchgate.netsioc-journal.cn These established routes for related compounds suggest that the synthesis of enantiomerically pure this compound is feasible, further enhancing its value as a chiral building block.

Coordination Chemistry Applications (e.g., as Ligands for Metal Ions and Organometallic Adducts)

The presence of both a nitrogen atom in the secondary amine and an oxygen atom in the hydroxyl group makes this compound a classic bidentate ligand capable of coordinating with a variety of metal ions. N-alkylated ethanolamines are well-known to form stable chelate complexes with transition metals. scispace.com The coordination typically occurs through the nitrogen and oxygen atoms, forming a stable five-membered ring with the metal center. tandfonline.com